molecular formula HNO3Y B076763 Yttrium nitrate CAS No. 10361-93-0

Yttrium nitrate

Cat. No.: B076763
CAS No.: 10361-93-0
M. Wt: 151.919 g/mol
InChI Key: DAHVGXJQRTYNST-UHFFFAOYSA-N
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Description

Yttrium nitrate is an inorganic compound with the chemical formula Y(NO₃)₃. It is commonly found in its hexahydrate form, Y(NO₃)₃·6H₂O, which appears as colorless crystals. This compound is highly soluble in water and is primarily used as a source of yttrium ions in various chemical processes .

Mechanism of Action

Target of Action

Yttrium nitrate is primarily used as a source of Y^3+ cations . It serves as a precursor for the synthesis of various yttrium-containing materials, such as Y_4Al_2O_9, YBa_2Cu_3O_6.5+x, and yttrium-based metal-organic frameworks . These materials have diverse applications in areas like catalysis, electronics, and materials science .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The thermal decomposition of this compound hexahydrate, Y(NO_3)_3·6H_2O, is a complex condensation process generating a tetramer arrangement Y_4O_4(NO_3)_4 formed by alternating yttrium and oxygen atoms . The anions NO_3^- attach themselves to the yttrium atoms .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its decomposition and the subsequent formation of yttrium oxide. The tetramer gradually loses N_2O_5 and, through the formation of Y_4O_5(NO_3)_2, is transformed into yttrium oxide . This transformation process is crucial in the synthesis of yttrium-containing materials.

Pharmacokinetics

It’s worth noting that a high dose of this compound can induce oxidative stress and cellular apoptosis in the peripheral blood .

Result of Action

The result of this compound’s action is the formation of various yttrium-containing materials. For instance, the addition of this compound hexahydrate improves the dielectric constant and electroactive β phase nucleation in PVDF films . It can also be used as a dopant to prepare cerium oxide hollow sphere hierarchical structures with enhanced photocatalytic activity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For example, the thermal decomposition of this compound hexahydrate begins at relatively low temperatures . Upon further heating, a basic salt YONO_3 is formed . At 600°C, the thermal decomposition is complete, and Y_2O_3 is the final product .

Biochemical Analysis

Biochemical Properties

Yttrium nitrate is soluble in water

Cellular Effects

This compound has been shown to induce oxidative stress and cellular damage in peripheral blood . A high dose of this compound significantly raised the levels of carbonyl protein (CP), monoamine oxidase (MAO), and the cellular apoptosis/necrosis rates of the peripheral blood cells . The total antioxidative capacity (TAOC) and catalase (CAT) levels increased .

Molecular Mechanism

The thermal decomposition of this compound hexahydrate Y(NO3)3·6H2O is a complex condensation process generating a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms . The anions NO3- attach themselves to the yttrium atoms . This process could potentially influence the molecular interactions of this compound in biological systems.

Temporal Effects in Laboratory Settings

This compound hexahydrate loses crystallized water at relatively low temperature . Upon further heating, basic salt YONO3 is formed . At 600°C, the thermal decomposition is complete . These changes over time could potentially affect the long-term effects of this compound on cellular function in laboratory settings.

Dosage Effects in Animal Models

In a study involving pregnant Sprague-Dawley (SD) rats and their offspring, different doses of yttrium (0, 2, 8, and 32 mg/kg.bw) were administered from gestation day 0 to postnatal day 70 . The study found that a dose of 32 mg/kg.bw yttrium significantly raised the levels of CP, MAO, and the cellular apoptosis/necrosis rates of the peripheral blood cells .

Metabolic Pathways

Given its role in inducing oxidative stress , it may interact with metabolic pathways related to oxidative stress response and detoxification.

Preparation Methods

Yttrium nitrate can be synthesized through several methods. One common laboratory method involves dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows :

Y2O3+6HNO32Y(NO3)3+3H2O\text{Y}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Y(NO}_3\text{)}_3 + 3\text{H}_2\text{O} Y2​O3​+6HNO3​→2Y(NO3​)3​+3H2​O

In industrial settings, this compound is often produced by reacting yttrium-containing ores with nitric acid, followed by purification processes to obtain the desired compound.

Chemical Reactions Analysis

Yttrium nitrate undergoes various chemical reactions, including:

  • Thermal Decomposition: : When heated, this compound hexahydrate loses its water of crystallization and decomposes to form yttrium oxide (Y₂O₃) and nitrogen oxides (NOₓ). The decomposition process involves intermediate formation of basic this compound (YONO₃) .

  • Oxidation and Reduction: : this compound can participate in redox reactions, often serving as an oxidizing agent. For example, it can oxidize organic compounds in the presence of a suitable reducing agent.

  • Substitution Reactions: : this compound can react with other anions to form different yttrium salts. For instance, reacting this compound with sodium carbonate (Na₂CO₃) can produce yttrium carbonate (Y₂(CO₃)₃).

Comparison with Similar Compounds

Yttrium nitrate can be compared with other yttrium compounds such as yttrium chloride (YCl₃), yttrium sulfate (Y₂(SO₄)₃), and yttrium oxide (Y₂O₃). While all these compounds contain yttrium, they differ in their chemical properties and applications:

This compound is unique due to its high solubility in water and its role as a versatile precursor for various yttrium-containing materials.

Properties

CAS No.

10361-93-0

Molecular Formula

HNO3Y

Molecular Weight

151.919 g/mol

IUPAC Name

nitric acid;yttrium

InChI

InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4);

InChI Key

DAHVGXJQRTYNST-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3]

Canonical SMILES

[N+](=O)(O)[O-].[Y]

10361-93-0

physical_description

Liquid

Pictograms

Oxidizer; Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Room temperature deionized water (2600 ml), 48 g of 16N analytical reagent grade nitric acid and 800 g alpha aluminum monohydrate powder sold under the trade designation "Disperal" were charged into an 18.9 liter polyethylene lined steel vessel. The charge was dispersed at high speed for five minutes using a Gifford-Wood Homogenizer Mixer (Greeco Corp., Hudson, N.H.). The resulting dispersion and an aqueous solution containing 35.9% yttrium nitrate hexahydrate were metered through an in-line mixer in an amount to provide the weight of yttrium nitrate solution specified in Table I. The resulting gel was extruded into a 46 cm×66 cm×5 cm polyester lined aluminum tray where it was dried in a forced air oven at 100° C. to a friable solid. The resultant dried material was crushed using a "Braun" type UD pulverizer having a 1.1 mm gap between the steel plates. The crushed material was screened and the 0.125 mm to about 1 mm screen size material was retained for firing.
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Disperal
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polyethylene
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18.9 L
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analytical reagent
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2600 mL
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yttrium nitrate

Synthesis routes and methods II

Procedure details

The precursor for the NiO gel is nickel nitrate dissolved in ethanol or isopropanol. The precursor for Y2O3 is either yttrium nitrate or yttrium isopropoxide. Yttrium nitrate solution is prepared by dissolving Y2O3 in nitric acid solution. The solution is then evaporated to dryness to prepare yttrium nitrate which is then dissolved in ethanol or isopropanol at a pH of about 3. Alternatively, yttrium sol is prepared by dissolving yttrium isopropoxide in isopropanol.
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NiO
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yttrium nitrate
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Yttrium nitrate
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yttrium

Synthesis routes and methods III

Procedure details

An approximately 1M solution of yttrium nitrate was prepared by stirring 28 g of yttrium hydroxide in 200 ml water and adding concentrated nitric acid dropwise until the solid yttrium hydroxide just dissolved.
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yttrium hydroxide
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28 g
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200 mL
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yttrium hydroxide
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solution
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yttrium nitrate

Synthesis routes and methods IV

Procedure details

Yttrium nitrate hexahydrate 5.08 g was dissolved in 10.8 g of water, to provide an aqueous solution of yttrium nitrate. Fifteen (15.0) g of silica gel (CARIACT-30® manufactured by Fuji Devison) was impregnated with the solution prepared as described above and dried in air at 120° C., followed by a sequential calcination in air at 500° C. for 5 hours and in nitrogen at 500° C. for 5 hours. Thus, yttrium oxide supported on silica gel was obtained, which was labelled Catalyst (4). This support type catalyst contained 10 wt % thereof yttrium oxide, and had a specific surface area of 110 m2 /g.
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5.08 g
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reactant
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10.8 g
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yttrium nitrate

Synthesis routes and methods V

Procedure details

In order to remove the excess yttrium oxide and phosphoric acid from the solids in the slurry, a small amount of an inorganic acid is added to the slurry. The acid releases the yttrium compound and phosphoric acid from the yttrium phosphate and allows them to react on their own until the phosphoric acid is consumed. The 1.5 molar percent excess of the yttrium compound reacts with the acid to form a soluble yttrium salt which dissolves in the aqueous phase of the slurry. When yttrium oxide is used as the yttrium compound and nitric acid is used as the inorganic acid, the reaction provides soluble yttrium nitrate which combines with the remaining phosphoric acid to produce yttrium phosphate solids and with minor amounts of yttrium nitrate in solution.
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yttrium nitrate

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